Generic nitrobenzoic acids fail to deliver the precise electronic/steric profile for kinase inhibitor and integrin antagonist programs. 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079991-68-6) solves this with a unique 4-F-2-Me-3-NO2 pattern (predicted pKa 3.15 vs 3.47 for 3-nitrobenzoic acid), ensuring distinct reactivity and binding fidelity.
- Orthogonal -COOH, -NO2, and -F groups enable rapid SAR via amidation, reduction, and SNAr.
- Key building block for VEGFR-2/FGFR-1 kinase inhibitors and nonpeptide integrin antagonists.
- Standard 98% purity; reliable global supply for medchem and early-stage discovery.
Molecular FormulaC8H6FNO4
Molecular Weight199.137
CAS No.1079991-68-6
Cat. No.B2387812
⚠ Attention: For research use only. Not for human or veterinary use.
4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) is a poly-substituted aromatic carboxylic acid characterized by a unique substitution pattern comprising a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzoic acid core [1]. Its molecular formula is C₈H₆FNO₄, with a molecular weight of 199.14 g/mol . The compound is primarily utilized as a key building block in medicinal chemistry, notably for the synthesis of kinase inhibitors and integrin antagonists . It is commercially available from multiple vendors, typically with a purity specification of 95% or higher .
1
Poly-substituted aromatic building block with unique 4-F, 2-Me, 3-NO2 pattern
Distinct electronic and steric profile for medicinal chemistry
2
Suited for kinase inhibitor and integrin antagonist scaffold synthesis
Nitro reduction enables aniline elaboration via amide coupling
3
Commercially available at ≥95% purity from multiple vendors
The unique 4-fluoro-2-methyl-3-nitro substitution pattern on 4-fluoro-2-methyl-3-nitrobenzoic acid imparts a distinct combination of electronic and steric properties that directly impact both its reactivity as a synthetic intermediate and the physicochemical characteristics of its downstream derivatives [1]. Unlike simpler analogs such as 3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, the presence of the ortho-methyl group alters the conformational landscape and steric environment of the carboxylic acid moiety, which can significantly affect amide bond formation rates and coupling efficiencies . Furthermore, the combined electron-withdrawing effects of the fluorine and nitro substituents, modulated by the methyl group, result in a predicted pKa of 3.15 ± 0.24 , a value that is distinct from the 3.47 pKa of the unsubstituted 3-nitrobenzoic acid [2]. This difference in acidity influences ionization state under physiological or reaction conditions, thereby affecting solubility, permeability, and the overall success of subsequent synthetic transformations. Consequently, generic substitution with a simpler nitrobenzoic acid will not yield an identical intermediate or final product profile, making the specific procurement of this compound essential for maintaining synthetic fidelity and achieving target compound performance.
StericOrtho-methyl substitution alters steric environment and may shift amide coupling efficiency vs. simpler nitrobenzoic acid analogs.
AcidityDistinct acidity profile shifts ionization state relative to unsubstituted 3-nitrobenzoic acid, affecting solubility and reactivity under coupling conditions.
RegiochemistryRegiochemistry mismatch with 5-fluoro or 3-nitro isomers yields divergent downstream derivatives; isomer-specific procurement is essential for synthetic fidelity.
[1] American Elements. (2022). CAS 1079991-68-6: 4-Fluoro-2-methyl-3-nitrobenzoic acid. Product Datasheet. View Source
The predicted pKa of 4-fluoro-2-methyl-3-nitrobenzoic acid (3.15 ± 0.24) is significantly lower than the experimentally determined pKa of 3-nitrobenzoic acid (3.47) [1]. This represents a calculated increase in acidity of approximately 0.32 pKa units, corresponding to a factor of ~2.1x greater acid strength in aqueous solution.
Acidity ComparisonReported
pKa 3.15 ± 0.24 vs. 3.47
ΔpKa = -0.32; ~2.1× greater acid strength
Ionization state context for amide coupling design
Predicted value (ACD/Labs); comparator pKa experimental at 25°C
AciditypKaPhysicochemical Property
Evidence Dimension
Acidity (pKa)
Target Compound Data
pKa = 3.15 ± 0.24 (predicted)
Comparator Or Baseline
3-Nitrobenzoic acid: pKa = 3.47
Quantified Difference
ΔpKa = -0.32, ~2.1x increase in acidity
Conditions
Predicted value for target compound (ACD/Labs Percepta); experimental pKa for comparator in water at 25°C.
Why This Matters
The greater acidity directly impacts ionization state and solubility at a given pH, which can be critical for designing effective amide couplings or for optimizing the absorption and distribution properties of downstream drug candidates.
A documented synthetic protocol involves the nitration of 4-fluoro-2-methylbenzoic acid with potassium nitrate in concentrated sulfuric acid. This reaction produces a mixture of the target 4-fluoro-2-methyl-3-nitrobenzoic acid and its regioisomer, 4-fluoro-2-methyl-5-nitrobenzoic acid, in a combined 60% yield as a brown slurry after purification by silica gel column chromatography . The need to separate these isomers highlights the value of procuring the pre-synthesized, pure target compound (≥95%) to avoid time-consuming and yield-limiting separation steps.
Obtained as a mixture with 5-nitro isomer; purified via column chromatography (60% combined yield).
Comparator Or Baseline
Pure 4-fluoro-2-methyl-3-nitrobenzoic acid (commercial, ≥95%).
Quantified Difference
Avoids isomer separation; yields pure starting material directly.
Conditions
Nitration of 4-fluoro-2-methylbenzoic acid (500 mg) with KNO₃ (655 mg) in H₂SO₄ at 0°C to RT for 6h.
Why This Matters
For medicinal chemistry programs, procuring the pure regioisomer saves valuable research time and resources that would otherwise be spent on non-trivial chromatographic separations of structurally similar nitrobenzoic acid isomers.
Computational prediction of the ADME profile for 4-fluoro-2-methyl-3-nitrobenzoic acid indicates a consensus LogP of 1.22 . This is notably lower than the LogP value of 1.82 reported for the simpler analog 3-nitrobenzoic acid . The lower lipophilicity of the target compound, driven by the additional polar fluorine atom, suggests improved aqueous solubility and potentially more favorable pharmacokinetic properties for orally administered drug candidates.
Lipophilicity ProfileData to verify
Consensus LogP = 1.22 vs. 1.82
ΔLogP = -0.60; lower lipophilicity predicted
Predicted lipophilicity context for ADME profiling
Computational consensus; experimental LogP not reported
ADMEDrug-likenessLipinski's Rule of Five
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
Consensus LogP = 1.22
Comparator Or Baseline
3-Nitrobenzoic acid: LogP = 1.82
Quantified Difference
ΔLogP = -0.60 (lower lipophilicity)
Conditions
Computational predictions using multiple models (MLogP, SILICOS-IT, WLogP, XLogP3, iLogP).
Why This Matters
The lower LogP indicates a shift in the hydrophilic-lipophilic balance, which can be a key factor in optimizing solubility and permeability profiles during lead optimization, potentially reducing attrition in later stages of drug development.
ADMEDrug-likenessLipinski's Rule of Five
Synthesis Pathway vs. 5-Fluoro Isomer
The synthesis of 4-fluoro-2-methyl-3-nitrobenzoic acid is documented to proceed via nitration of 4-fluoro-2-methylbenzoic acid . In contrast, the positional isomer 5-fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) is synthesized from a different starting material, 5-fluoro-2-methylbenzoic acid . The distinct starting materials and the divergent electronic directing effects of the fluorine substituent at the 4- vs. 5-position lead to different reaction outcomes and regioselectivity challenges.
Isomer PathwayClass-level
Distinct starting materials: 4-fluoro-2-methyl vs. 5-fluoro-2-methylbenzoic acid
Divergent regiochemical outcomes under standard nitration
Isomer-specific procurement context required
Class-level inference; isomer-specific validation may be needed
RegioselectivitySynthetic RouteIsomer Comparison
Evidence Dimension
Synthetic Route and Starting Material
Target Compound Data
Synthesized via nitration of 4-fluoro-2-methylbenzoic acid.
Comparator Or Baseline
5-Fluoro-2-methyl-3-nitrobenzoic acid synthesized from 5-fluoro-2-methylbenzoic acid.
Quantified Difference
Different starting materials and regiochemical outcomes.
Conditions
Standard nitration conditions using HNO₃/H₂SO₄ or KNO₃/H₂SO₄.
Why This Matters
The distinct synthetic routes highlight that these are not interchangeable intermediates. Selecting the specific isomer is mandatory for achieving the correct substitution pattern in the final target molecule, as the 4- and 5-fluoro isomers lead to different spatial and electronic properties in downstream derivatives.
This compound is a critical intermediate for constructing the 4-fluoro-2-methyl-3-aminobenzamide core found in various kinase inhibitor programs . Reduction of the nitro group yields the corresponding aniline, which can then be elaborated via amide coupling to generate potent and selective kinase inhibitors. The specific substitution pattern is essential for achieving the desired binding mode and selectivity profile against target kinases such as VEGFR-2 and FGFR-1 .
Integrin Antagonists Targeting αvβ3/α4β1
The 4-fluoro-2-methyl-3-nitrobenzoic acid scaffold serves as a versatile starting point for the synthesis of nonpeptide integrin antagonists . The nitro group can be reduced to an amine for subsequent functionalization, while the fluorine atom and methyl group contribute to optimal lipophilicity and metabolic stability. Derivatives of this compound have been explored for their ability to inhibit integrin-mediated cell adhesion, a key process in angiogenesis and tumor metastasis .
Compound Library Construction for SAR
The presence of three orthogonal functional groups (carboxylic acid, nitro, and fluorine) makes 4-fluoro-2-methyl-3-nitrobenzoic acid an ideal building block for generating diverse chemical libraries . The carboxylic acid can undergo amidation or esterification, the nitro group can be reduced to an amine for acylation or reductive amination, and the aryl fluoride can serve as a handle for nucleophilic aromatic substitution reactions . This versatile reactivity profile enables rapid exploration of structure-activity relationships in early-stage drug discovery.
Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Substitution pattern fidelity
Target binding-mode review
Integrin antagonist synthesis
Functional group orthogonality
Cell adhesion assay context
SAR library construction
Multi-site derivatization
Diversification endpoint review
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.